molecular formula C14H20O4 B13679829 Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate

Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate

Cat. No.: B13679829
M. Wt: 252.31 g/mol
InChI Key: YBXOSYUQRSHSBM-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxy group and a propoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate typically involves esterification reactions. One common method is the Fischer esterification, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-hydroxy-3-(4-propoxyphenyl)propanoic acid under acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The propoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(4-propoxyphenyl)propanoate.

    Reduction: Formation of 3-hydroxy-3-(4-propoxyphenyl)propanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-hydroxy-3-phenylpropanoate: Lacks the propoxy group, making it less hydrophobic.

    Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of a propoxy group, affecting its reactivity and solubility.

    Ethyl 3-hydroxy-3-(4-ethoxyphenyl)propanoate: Similar structure but with an ethoxy group, influencing its chemical properties.

Uniqueness

Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate is unique due to its propoxy group, which enhances its hydrophobicity and influences its interactions with biological molecules. This makes it a valuable compound for specific applications where hydrophobic interactions are crucial.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate

InChI

InChI=1S/C14H20O4/c1-3-9-18-12-7-5-11(6-8-12)13(15)10-14(16)17-4-2/h5-8,13,15H,3-4,9-10H2,1-2H3

InChI Key

YBXOSYUQRSHSBM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)OCC)O

Origin of Product

United States

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